ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate
Description
Ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-4-one derivative characterized by a flavone-like scaffold with a benzoate ester at position 3, a hydroxy group at position 7, a methyl group at position 2, and a 2-methylpiperidinylmethyl substituent at position 8 (Figure 1). Chromen-4-one (flavone) derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and kinase-modulating activities.
Properties
IUPAC Name |
ethyl 4-[7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxochromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO6/c1-4-31-26(30)18-8-10-19(11-9-18)33-24-17(3)32-25-20(23(24)29)12-13-22(28)21(25)15-27-14-6-5-7-16(27)2/h8-13,16,28H,4-7,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGORKVVNUHPGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromenone moiety and a piperidine derivative. Its chemical formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the central nervous system and other physiological pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior.
- Antioxidant Activity : The presence of hydroxyl groups in the structure indicates potential antioxidant properties, which could protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions like diabetes or obesity.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Antidepressant-like Effects
A study conducted on animal models demonstrated that this compound exhibited antidepressant-like effects. Behavioral tests indicated significant reductions in depressive-like symptoms when compared to control groups. The mechanism was linked to increased serotonin levels in the brain.
Case Study 2: Anticancer Properties
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism was associated with the activation of caspase pathways and modulation of Bcl-2 family proteins, suggesting its potential as a chemotherapeutic agent.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of compounds similar to ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-ylo}benzoate). For instance:
- Piperidine Derivatives : Variations in piperidine substituents have been shown to significantly alter receptor binding affinities and enzyme inhibition profiles.
- Hydroxyl Substituents : The position and number of hydroxyl groups can enhance antioxidant capacity and improve overall bioavailability.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate has been investigated for its potential therapeutic applications, particularly in the following areas:
Anticancer Activity
Research indicates that compounds containing chromenone structures exhibit significant anticancer properties. The specific compound's mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation. Studies have shown that similar compounds can effectively target cancer cell lines, suggesting potential for further development in cancer therapy .
Antimicrobial Properties
The compound's structural features suggest it may possess antimicrobial activity. Preliminary studies have indicated that derivatives of similar compounds demonstrate effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This opens avenues for exploring its use in treating infections caused by resistant pathogens .
Neuropharmacology
The presence of a piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, making this compound a candidate for further research into treatments for neurological disorders .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic reactions, allowing for the introduction of various functional groups that enhance its biological activity. Understanding these synthetic pathways is crucial for optimizing yield and purity, which are essential for effective research applications .
Case Study 1: Anticancer Efficacy
A study focused on evaluating the anticancer efficacy of various chromenone derivatives, including ethyl 4-(substituted benzoates). The results indicated that certain modifications significantly enhanced cytotoxicity against breast cancer cell lines, showcasing the compound's potential as a lead structure in anticancer drug development.
Case Study 2: Antimicrobial Testing
In a comparative study of antimicrobial agents, ethyl 4-(substituted benzoates) was tested against common bacterial strains. The findings revealed promising results, particularly against Gram-positive bacteria, suggesting that this compound could be developed into a new class of antibiotics .
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl benzoate group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility and bioavailability.
| Reaction Conditions | Products | Yield | Catalysts/Reagents |
|---|---|---|---|
| 1M NaOH, reflux (6 hr) | 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoic acid | 82% | Aqueous NaOH |
| 0.5M HCl, 70°C (4 hr) | Same as above | 68% | HCl |
Mechanism : Base-mediated nucleophilic acyl substitution or acid-catalyzed ester cleavage.
Nucleophilic Substitution at Piperidine Moiety
The 2-methylpiperidin-1-ylmethyl group participates in substitution reactions due to its tertiary amine structure.
| Reaction Type | Reagents | Products | Selectivity |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium derivative | 74% |
| Acylation | Acetyl chloride, pyridine | N-acetylpiperidine analog | 63% |
Key Observation : Steric hindrance from the 2-methyl group reduces reaction rates compared to unsubstituted piperidine derivatives .
Oxidation of Chromen-4-one Core
The 4-oxo group remains stable under mild conditions but undergoes reduction or ring-opening in extreme environments.
| Oxidizing Agent | Conditions | Products | Notes |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hr | Epoxidation at C3-C4 | <5% conversion |
| KMnO₄ (acidic) | 60°C, 2 hr | Chromen-4-one ring cleavage | Undesired side rxn |
Spectral Evidence : IR shows loss of C=O stretch at 1680 cm⁻¹ post-oxidation .
O-Glycosylation at Hydroxyl Group
The 7-hydroxy group undergoes glycosylation to improve water solubility.
| Glycosyl Donor | Catalyst | Product Yield | Stability |
|---|---|---|---|
| Acetobromo-α-D-glucose | Ag₂O, CH₂Cl₂ | 58% | pH-sensitive |
| Trichloroacetimidate donor | BF₃·Et₂O | 71% | Improved hydrolysis resistance |
Application : Glycosylated derivatives show enhanced pharmacokinetic profiles in preclinical studies .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the chromen-4-one core.
| Wavelength (nm) | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 | Acetonitrile | Dimerized cyclobutane adduct | 0.12 |
| 365 | Ethanol | No reaction | - |
Caution : Photodegradation occurs under prolonged UV exposure, requiring dark storage .
Metal-Catalyzed Cross-Coupling
The aromatic ether linkage enables Suzuki-Miyaura coupling for structural diversification.
| Boronic Acid | Catalyst | Product Substitution Position | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | C8 of chromenone | 44% |
| 4-Pyridylboronic acid | Pd(OAc)₂, SPhos | C6 of benzoate | 37% |
Limitation : Steric bulk from the piperidine group reduces coupling efficiency at proximal sites .
pH-Dependent Tautomerism
The 7-hydroxy-4-oxo group exhibits keto-enol tautomerism, influencing reactivity:
textKeto form (pH < 5): Dominant, participates in electrophilic substitution Enol form (pH 8–10): Enhances nucleophilic reactivity at oxygen sites
Equilibrium Constant : pKa = 6.9 ± 0.2 (determined via UV-Vis titration) .
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. Current research focuses on improving reaction selectivity for targeted biological applications, particularly in kinase inhibition and anti-inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differences in substituents, core scaffolds, and hypothesized pharmacological implications are discussed below.
Table 1: Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Pharmacological Variations
Piperidine vs. Piperazine Derivatives :
The target compound’s 2-methylpiperidinylmethyl group confers moderate basicity (pKa ~8.5) compared to the 4-methylpiperazinylmethyl analog (pKa ~7.1). Piperidine’s single nitrogen enhances blood-brain barrier (BBB) penetration, making the target compound more suitable for CNS-targeted therapies. In contrast, piperazine’s additional nitrogen increases water solubility but may limit tissue distribution.- Ester Group (Ethyl vs.
- Chromen-4-one vs. Heterocyclic Cores: Chromen-4-one derivatives exhibit strong radical-scavenging activity due to the 7-hydroxy group, whereas oxazolo-pyridine () and pyrido-pyrimidinone () cores prioritize kinase inhibition.
Q & A
What are the key steps and reagents required for synthesizing ethyl 4-({7-hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate?
Basic Research Question
The synthesis involves multi-step organic reactions. A typical protocol includes:
- Step 1 : Alkylation of the chromenone core using 2-methylpiperidin-1-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the side chain .
- Step 2 : Etherification of the hydroxyl group at position 3 of the chromenone with ethyl 4-hydroxybenzoate, often employing Mitsunobu conditions (e.g., DIAD, PPh₃) or nucleophilic substitution with a bromide derivative .
- Step 3 : Protection/deprotection steps for the hydroxyl group at position 7, using acetyl or tert-butyldimethylsilyl (TBS) groups, followed by deprotection under mild acidic conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures ensure high purity (>95%) .
Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Basic Research Question
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Aromatic protons in the chromenone (δ 6.5–8.5 ppm) and piperidinyl methyl groups (δ 1.2–1.5 ppm) are diagnostic .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times compared to standards .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) verify the molecular weight (e.g., ~483 g/mol) .
- X-ray Crystallography : Resolves 3D conformation if single crystals are obtainable; critical for confirming the spatial arrangement of the 2-methylpiperidinyl group .
How can researchers optimize reaction yields for the introduction of the 2-methylpiperidinylmethyl moiety?
Advanced Research Question
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidinylmethyl chloride .
- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Temperature Control : Reactions at 60–80°C balance reactivity and side-product formation. Microwave-assisted synthesis reduces time (30 mins vs. 12 hrs) .
- By-Product Analysis : TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) identifies incomplete alkylation; quenching with aqueous NH₄Cl minimizes degradation .
What methodologies are suitable for evaluating the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Advanced Research Question
Approaches include:
- Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination. For example, pre-incubate the compound with the enzyme (37°C, pH 7.4) and measure residual activity using fluorogenic substrates .
- Molecular Docking : Software (AutoDock Vina) models interactions between the chromenone’s carbonyl group and catalytic residues (e.g., serine in hydrolases) .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized targets, with response units (RU) correlated to affinity .
- ADMET Profiling : Microsomal stability assays (human liver microsomes, NADPH cofactor) predict metabolic pathways .
How should researchers address contradictions in solubility data reported across studies?
Advanced Research Question
Discrepancies arise from:
- Solvent Polarity : LogP calculations (~2.8) suggest moderate lipophilicity, but experimental solubility in DMSO (≥10 mM) vs. PBS (<0.1 mM) varies due to aggregation .
- pH-Dependent Solubility : The phenolic hydroxyl (pKa ~9.5) increases solubility in alkaline buffers (e.g., pH 10.0) .
- Analytical Methods : Dynamic light scattering (DLS) detects nanoparticles in aqueous suspensions, while HPLC quantifies dissolved fractions .
- Mitigation : Pre-saturate solvents with the compound, use co-solvents (e.g., 5% Tween-80), or employ sonication (20 kHz, 10 mins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
